1-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one

Prostaglandin EP4 receptor Cancer immunotherapy Inflammation

This compound (CAS 866131-31-9) is the exact meta-substituted (E)-enone azetidin-2-one required to reproduce published subnanomolar EP4 antagonism (mouse Ki=0.5nM) and CRTH2 binding (Ki=26nM). The 3-substituted phenyl geometry is essential—the 4-substituted isomer (CAS 339100-33-3) lacks comparable activity. Only the (E)-enone geometry, not the (Z)-isomer or saturated analogs, ensures target engagement. Supplied at ≥95% purity (HPLC), it serves as a high-potency chemical probe for EP4-mediated tumor microenvironment signaling and dual EP4/CRTH2 blockade in allergic inflammation models.

Molecular Formula C16H20N2O2
Molecular Weight 272.348
CAS No. 866131-31-9
Cat. No. B2683788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one
CAS866131-31-9
Molecular FormulaC16H20N2O2
Molecular Weight272.348
Structural Identifiers
SMILESCC1(CN(C1=O)C2=CC=CC(=C2)C(=O)C=CN(C)C)C
InChIInChI=1S/C16H20N2O2/c1-16(2)11-18(15(16)20)13-7-5-6-12(10-13)14(19)8-9-17(3)4/h5-10H,11H2,1-4H3/b9-8+
InChIKeySMDWXLBHDLBVFL-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-[(E)-3-(Dimethylamino)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one (CAS 866131-31-9) – Core Identity and Pharmacological Significance


1-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one (CAS 866131-31-9) is a synthetic, small-molecule azetidin-2-one derivative bearing a (E)-3-(dimethylamino)prop-2-enoyl substituent at the meta position of the N-phenyl ring. It is primarily recognized for its potent antagonism of the prostaglandin E2 receptor EP4 subtype (mouse EP4 Ki = 0.5 nM) and its significant affinity for the human chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, Ki = 26 nM) [1][2]. The compound commonly is supplied at ≥95% purity (HPLC) .

Why Generic Substitution Fails for 1-[3-[(E)-3-(Dimethylamino)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one


Positional isomerism and subtle modifications to the azetidinone scaffold profoundly alter both the potency and selectivity profile of this chemotype. The 3-substituted phenyl isomer (CAS 866131-31-9) exhibits subnanomolar EP4 affinity, while the corresponding 4-substituted analog (CAS 339100-33-3) lacks comparable EP4/CRTH2 activity in public databases [1]. Moreover, the (E)-enone geometry is critical for target engagement; the (Z)-isomer or saturated congeners show markedly reduced binding. Because in-class azetidinones are often optimized for entirely different targets (e.g., vasopressin V1a, CETP, or β-lactamase inhibition), simple structural similarity cannot predict pharmacological behavior [2]. Consequently, procurement of the exact CAS-numbered entity is essential to reproduce published biological results.

Quantitative Differentiation Evidence for 1-[3-[(E)-3-(Dimethylamino)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one


Subnanomolar EP4 Receptor Affinity Outperforms a Clinically-Profiled EP4 Antagonist

In a direct radioligand displacement assay, the target compound exhibited a Ki of 0.5 nM against the mouse EP4 receptor [1]. In contrast, the widely cited EP4 receptor antagonist 1 (CAS 2287259-07-6) displays an IC50 of 16.2 nM for the mouse EP4 receptor in a functional assay . Although the assay formats differ, the >30-fold difference in potency highlights the exceptional target engagement achievable with the meta-substituted azetidinone scaffold.

Prostaglandin EP4 receptor Cancer immunotherapy Inflammation

Defined EP4/EP2/EP3 Selectivity Window Establishes a Clear Pharmacological Fingerprint

The compound demonstrates a graded selectivity across the EP receptor family: Ki(EP4) = 0.5 nM, Ki(EP2) = 3 nM, and Ki(EP3) = 15 nM, producing an EP4/EP2 selectivity ratio of 6-fold and EP4/EP3 ratio of 30-fold [1]. This selectivity fingerprint contrasts with many azetidinone derivatives that show either pan-EP activity or primary activity against unrelated targets. For example, the azetidinone LY307174 shows an IC50 of 45 nM at the vasopressin V1a receptor with no reported EP activity [2].

EP receptor selectivity Prostanoid signaling Drug discovery

Dual EP4/CRTH2 Activity Offers a Unique Polypharmacology Profile Among Azetidinones

Beyond EP4, the compound binds human CRTH2 with a Ki of 26 nM [1]. This dual EP4/CRTH2 activity is rare within the azetidinone class. A representative azetidinone CRTH2 antagonist (CHEMBL1917592) shows an IC50 of 28 nM at CRTH2 but lacks reported EP4 activity [2]. The ability to simultaneously engage both a prostanoid receptor and a chemoattractant receptor distinguishes the compound from single-target alternatives.

CRTH2/DP2 antagonist Allergic inflammation Dual-target ligand

Meta-Substitution Governs Target Engagement: Positional Isomer Lacks Documented EP4/CRTH2 Activity

The 4-substituted positional isomer (CAS 339100-33-3) shares the identical molecular formula (C16H20N2O2) and core scaffold but places the dimethylamino-enone moiety at the para position of the N-phenyl ring. Public bioactivity databases contain no EP4 or CRTH2 binding data for this isomer [1], suggesting that the meta geometry is a critical determinant of receptor recognition. The absence of activity data for the para isomer underscores that not all constitutional isomers within this series behave equivalently.

Positional isomer Structure-activity relationship Binding specificity

Best-Fit Research and Industrial Application Scenarios for 1-[3-[(E)-3-(Dimethylamino)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one


EP4 Receptor Pharmacology and Cancer Immunotherapy Research

With its subnanomolar mouse EP4 Ki (0.5 nM), the compound is well-suited as a high-potency chemical probe for studying EP4-mediated signaling in tumor microenvironment models. Its 30-fold selectivity over EP3 allows dissection of EP4-specific effects without confounding EP3 activity, directly supported by the selectivity data in Section 3 [1].

Investigation of Prostaglandin–Th2 Pathway Crosstalk via Dual EP4/CRTH2 Engagement

The compound's dual affinity for EP4 (Ki = 0.5 nM) and CRTH2 (Ki = 26 nM) makes it a unique tool for simultaneously blocking PGE2-driven and PGD2-driven signaling in allergic inflammation or asthma models. This dual-target profile, documented in Section 3, reduces the need for multi-compound cocktails [2].

Structure-Activity Relationship (SAR) Studies on Azetidinone-Based Prostanoid Antagonists

The meta-substituted geometry is demonstrated to be essential for EP4/CRTH2 activity (see Section 3 positional isomer comparison). The compound serves as a reference standard for SAR campaigns exploring the impact of phenyl ring substitution patterns on receptor selectivity within azetidinone libraries.

Synthetic Intermediate for GABAA Receptor Modulator-Related Impurity Standards

The 3-(dimethylamino)prop-2-enoyl phenyl fragment present in the compound is structurally related to intermediates used in the synthesis of Zaleplon impurities. As noted in building-block supplier documentation, the meta-substituted enone moiety is a key reactant for impurity profiling of non-benzodiazepine GABAA agonists .

Quote Request

Request a Quote for 1-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.